molecular formula C10H8N4O3 B2603839 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone CAS No. 478041-21-3

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone

Cat. No. B2603839
CAS RN: 478041-21-3
M. Wt: 232.199
InChI Key: BIJZZUVUMDOQRQ-UHFFFAOYSA-N
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Description

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of interest for many researchers. Various synthetic routes have been used to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .


Molecular Structure Analysis

1,2,3-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B). One N atom is pyrrole kind, and the other two atoms are pyridine kind .


Chemical Reactions Analysis

1,2,3-Triazoles act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity and solubility .


Physical And Chemical Properties Analysis

The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Antimicrobial Activity

Compounds containing a triazole structure have been shown to exhibit antimicrobial activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Analgesic and Anti-inflammatory Activities

Triazole derivatives have been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the development of new pain relief and anti-inflammatory drugs .

Anticonvulsant Activity

Triazole compounds have been associated with anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other conditions characterized by seizures .

Antineoplastic and Anticancer Activities

Triazole derivatives have shown antineoplastic and anticancer activities . This suggests they could be used in the development of new cancer treatments .

Antimalarial and Antiviral Activities

Triazole compounds have demonstrated antimalarial and antiviral activities . This indicates potential applications in the treatment of malaria and various viral infections .

Antiproliferative Activity

Triazole derivatives have been associated with antiproliferative activities . This suggests potential applications in controlling the growth of cells, which could be useful in the treatment of conditions like cancer .

Applications in Agrochemistry

Compounds containing triazole have an important application value in agrochemistry . They could be used in the development of new pesticides and other agricultural chemicals .

Applications in Material Chemistry

Triazole compounds also have applications in material chemistry . Their unique structure could be used in the development of new materials with desirable properties .

Mechanism of Action

The mechanism of action of 1,2,3-triazoles is not fully understood, but it is believed that they interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Future Directions

The future of 1,2,3-triazole research is promising. Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

1-[4-(4-nitrotriazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c1-7(15)8-2-4-9(5-3-8)13-6-10(11-12-13)14(16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZZUVUMDOQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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